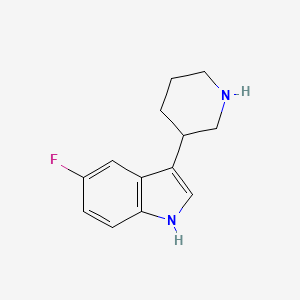

5-fluoro-3-(piperidin-3-yl)-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKTGJHTOAAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties and Synthetic Utility of 5-Fluoro-3-(piperidin-3-yl)-1H-indole

Executive Summary

5-Fluoro-3-(piperidin-3-yl)-1H-indole represents a critical "privileged scaffold" in the design of next-generation serotonergic modulators. Unlike the flexible ethylamine chain of tryptamine-based drugs (e.g., Sumatriptan), the direct attachment of the piperidine ring to the indole C3 position introduces conformational constraint . This restriction reduces the entropic penalty of receptor binding, potentially enhancing affinity and selectivity for 5-HT

This guide details the physicochemical profile, chiral synthesis, and pharmacological relevance of this compound, distinguishing the specific utility of the 3-piperidinyl isomer over its 4-piperidinyl and tryptamine counterparts.

Physicochemical Profile & Molecular Identity[1]

Structural Specifications

The molecule consists of a 5-fluoroindole core directly coupled to a piperidine ring at the C3 position. The presence of the fluorine atom at C5 metabolically blocks the primary site of oxidative hydroxylation (a common clearance pathway for indoles), thereby extending the half-life (

| Property | Value / Description |

| IUPAC Name | 5-Fluoro-3-(piperidin-3-yl)-1H-indole |

| Molecular Formula | C |

| Molecular Weight | 218.27 g/mol |

| Chiral Center | C3 of the piperidine ring (exists as R and S enantiomers) |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (neutral pH) |

Key Chemical Descriptors[5]

-

pKa (Piperidine NH): ~10.5 (Calculated). The secondary amine is highly basic, necessitating salt formation (e.g., hydrochloride or succinate) for biological assays.

-

pKa (Indole NH): ~16.[1][2]0. Acts as a very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).

-

LogP (Octanol/Water): ~2.3. Indicates moderate lipophilicity, suitable for blood-brain barrier (BBB) penetration.

-

H-Bond Donors/Acceptors: 2 / 2.

Synthetic Pathways & Chiral Resolution

The synthesis of 5-fluoro-3-(piperidin-3-yl)-1H-indole is challenging due to the need to control the stereochemistry at the piperidine C3 position. The most robust method involves the N-alkylation of racemic precursors with a chiral auxiliary , followed by separation and hydrogenolysis.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the resolution of the enantiomers using a chiral sulfonyl reagent, a method superior to standard chiral HPLC for scale-up.

Caption: Stereoselective resolution pathway via diastereomeric salt formation and subsequent hydrogenolysis to yield enantiopure (R) and (S) isomers.

Experimental Protocols

Protocol A: Synthesis of Diastereomeric Intermediates

Objective: To covalently attach the chiral auxiliary for separation.

Reagents:

-

Racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole (1.0 eq)

-

(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (1.0 eq)

-

Potassium Carbonate (

) (1.1 eq) -

Acetonitrile (MeCN) [Anhydrous]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the racemic indole substrate (0.01 M concentration) in anhydrous MeCN.

-

Addition: Add finely ground

followed by the chiral reagent. -

Reaction: Heat the mixture to 45 °C under an inert atmosphere (

or Ar) for 12–24 hours. Monitor consumption of the amine by TLC (Eluent: DCM/MeOH 9:1). -

Work-up: Concentrate the reaction mixture in vacuo at 45 °C.

-

Purification: Resuspend the residue in DCM and purify via flash column chromatography (Silica gel 60).

-

Mobile Phase: Gradient of DCM

DCM/MeOH/TEA (98:2:0.1). -

Note: The diastereomers will elute as distinct spots due to different physical properties induced by the chiral auxiliary.

-

Protocol B: Hydrogenolysis to Enantiopure Product

Objective: To cleave the chiral auxiliary and recover the free amine.

Procedure:

-

Setup: Dissolve the isolated pure diastereomer in Methanol (MeOH).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Hydrogenation: Place the vessel in a high-pressure reactor or Parr shaker at 5 atm (approx. 75 psi)

pressure at room temperature. -

Duration: Agitate for 24 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Isolation: Evaporate the solvent to yield the enantiopure 5-fluoro-3-(piperidin-3-yl)-1H-indole.

Pharmacological Significance & SAR

Conformational Constraint Theory

In standard tryptamines (e.g., Serotonin), the ethylamine side chain has free rotation (

-

Piperidin-3-yl Advantage: The nitrogen atom is "locked" in a specific spatial orientation relative to the indole ring.

-

Selectivity: The (R)-enantiomer of 3-(piperidin-3-yl) indoles often exhibits superior binding affinity (

) for 5-HT

Signaling Pathway Context

This molecule acts as a pathway-selective agonist. The diagram below details the downstream effects relevant to migraine suppression (inhibition of CGRP release).

Caption: Mechanism of Action (MoA) for 5-HT1F agonism. The compound inhibits Adenylyl Cyclase via Gi/o coupling, ultimately suppressing pro-inflammatory peptide release.

References

-

Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Int. J. Mol. Sci. 2023, 24(1), 517.

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... Gives Selective Human 5-HT1D Receptor Ligands. J. Med.[3][4] Chem. 1999, 42, 12, 2087–2104.[3]

-

Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists. Eur. J. Med.[5] Chem. 2021, 225, 113782.

-

PubChem Compound Summary for 5-fluoro-3-(piperidin-4-yl)-1H-indole (Structural Analog Reference).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 5-Fluoroindole | 399-52-0 [chemicalbook.com]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic potential of 5-fluoro-3-(piperidin-3-yl)-1H-indole in CNS disorders

Title: Therapeutic Potential of 5-Fluoro-3-(piperidin-3-yl)-1H-indole in CNS Disorders: A Technical Guide to Scaffold Pharmacology and Multi-Target Directed Ligand Design

Executive Summary

The 5-fluoro-3-(piperidin-3-yl)-1H-indole scaffold (CAS: 695213-99-1) represents a privileged chemotype in modern neuropharmacology[1]. As a conformationally constrained analog of endogenous tryptamine, it serves as a foundational building block for synthesizing high-affinity ligands targeting the central serotonergic system[2]. Specifically, this scaffold is instrumental in developing Multi-Target Directed Ligands (MTDLs) that simultaneously modulate the 5-HT1A, 5-HT6, and 5-HT7 receptors, alongside the serotonin transporter (SERT)[3]. This technical guide explores the mechanistic rationale, synthetic resolution, and pharmacological profiling of this scaffold, providing actionable, self-validating protocols for drug development professionals engineering therapeutics for complex CNS disorders such as Major Depressive Disorder (MDD) and Alzheimer's Disease (AD)[4].

Structural Pharmacology & Mechanistic Rationale

Designing effective CNS therapeutics requires moving beyond endogenous ligands, which often lack receptor subtype selectivity and metabolic stability. The utilization of the 5-fluoro-3-(piperidin-3-yl)-1H-indole core is driven by two critical structural modifications:

-

Conformational Restriction (The Piperidin-3-yl Moiety): Endogenous serotonin is highly flexible, leading to pan-receptor activation. Tethering the basic amine within a piperidin-3-yl ring restricts the rotational degrees of freedom of the ethylamine side chain. This locks the molecule into a rigid, bioactive conformation that perfectly aligns with the orthosteric binding pockets of 5-HT6 and 5-HT1A receptors, drastically increasing binding affinity and subtype selectivity[5].

-

Electronic and Steric Effects of 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position of the indole ring serves a dual purpose. First, fluorine significantly enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at the vulnerable C5 position—a common pharmacokinetic liability in indole-based drugs[3]. Second, fluorine's high electronegativity alters the electron density of the indole π-system, modulating the pKa of the indole NH to strengthen hydrogen bonding with key aspartate residues in the GPCR binding site. Furthermore, the fluorine atom can participate in orthogonal halogen bonding with the receptor, a critical interaction for stabilizing the ligand-receptor complex[3].

Target Profile & Signaling Pathways

Derivatives of this scaffold, particularly when functionalized with N1-arylsulfonyl groups or tethered to cyclic imides, exhibit a potent polypharmacological profile[3][5]:

-

5-HT6 Receptor Antagonism: 5-HT6 receptors are Gs-coupled GPCRs localized predominantly in the CNS (striatum, cortex, hippocampus). Antagonism of 5-HT6 blocks the activation of adenylyl cyclase, modulating cAMP levels. This blockade downstream disinhibits glutamatergic and cholinergic neurotransmission, providing a robust mechanism for cognitive enhancement in AD and schizophrenia[2][4].

-

5-HT1A Partial Agonism & SERT Inhibition: MTDLs utilizing this scaffold often achieve dual 5-HT1A partial agonism and SERT inhibition. This synergistic combination accelerates the onset of antidepressant effects by desensitizing presynaptic 5-HT1A autoreceptors while simultaneously blocking serotonin reuptake, a significant improvement over traditional SSRIs[3][6].

Fig 1: Polypharmacological signaling pathway of 5-F-3-(piperidin-3-yl)-1H-indole MTDLs.

Synthesis & Enantiomeric Resolution

Because the piperidin-3-yl ring introduces a chiral center, the pharmacological activity of the scaffold is highly stereospecific. The (R)- and (S)-enantiomers often display divergent receptor affinities[2][5]. Relying on racemic mixtures confounds pharmacological data; therefore, rigorous enantiomeric resolution is mandatory.

Causality in Protocol Design: Direct chiral chromatography of the racemate is often inefficient at scale. Instead, diastereomeric derivatization using a chiral auxiliary allows for efficient separation using standard preparative HPLC, followed by traceless removal of the auxiliary[2].

Fig 2: Synthetic workflow for the enantiomeric resolution of the piperidinyl-indole scaffold.

Protocol 1: Enantiomeric Resolution via Chiral Auxiliary

Self-Validating System: This protocol utilizes (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide as a chiral resolving agent. The success of the resolution is validated internally by analytical chiral HPLC before the final deprotection step.

-

N-Alkylation: Dissolve racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole (1.0 eq) and K2CO3 (2.5 eq) in anhydrous acetonitrile. Add the chiral auxiliary (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (1.1 eq).

-

Reaction: Stir the suspension at 45°C under an inert argon atmosphere for 24 hours. Rationale: 45°C provides sufficient kinetic energy for alkylation without inducing thermal degradation of the indole core[2].

-

Isolation of Diastereomers: Filter the inorganic salts and concentrate the filtrate. Purify the crude mixture via flash chromatography (SiO2, DCM/MeOH 95:5) to isolate the diastereomeric mixture.

-

Diastereomeric Separation: Separate the mixture using preparative HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA). Validate diastereomeric excess (d.e. > 99%) using analytical chiral HPLC.

-

Catalytic Hydrogenation (Deprotection): Dissolve the pure diastereomer in methanol. Add 10% Pd/C catalyst (10% w/w). Stir under H2 atmosphere (5 atm) at room temperature for 12 hours. Rationale: Catalytic hydrogenation selectively cleaves the benzylic C-N bond of the auxiliary, liberating the enantiomerically pure (R)- or (S)-enantiomer without racemizing the piperidine stereocenter[2].

-

Final Validation: Filter through Celite to remove Pd/C. Confirm enantiomeric excess (e.e. > 99%) via chiral HPLC and absolute configuration via single-crystal X-ray diffraction[2].

In Vitro Pharmacological Profiling

To evaluate the therapeutic potential of synthesized derivatives, robust in vitro profiling against 5-HT receptors is required.

Protocol 2: 5-HT6 Radioligand Binding Assay

Self-Validating System: The use of non-specific binding controls (10 µM methiothepin) ensures that the measured radioactivity strictly correlates with specific 5-HT6 receptor binding.

-

Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT6 receptor. Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4). Rationale: Mg2+ is critical for stabilizing the GPCR-G protein complex, ensuring the receptor remains in a high-affinity binding state.

-

Radioligand Incubation: In a 96-well plate, combine 50 µL of [3H]-LSD (final concentration 2 nM), 50 µL of the test compound (various concentrations, 10^-11 to 10^-5 M), and 100 µL of membrane homogenate (approx. 15 µg protein/well).

-

Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Rationale: PEI acts as a cationic polymer that reduces the non-specific binding of the highly lipophilic radioligand to the negatively charged glass fibers.

-

Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity using liquid scintillation cocktail and quantify using a microplate scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Data Presentation: Pharmacological Profile of Scaffold Derivatives

The following table summarizes the binding affinities of various 3-(piperidin-3-yl)-1H-indole derivatives, highlighting the impact of structural modifications[2][3][5].

| Compound / Modification | 5-HT1A Affinity (Ki, nM) | 5-HT6 Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Primary Indication |

| Racemic 3-(piperidin-3-yl)-1H-indole | > 1000 | > 1000 | > 1000 | Scaffold / Building Block |

| N1-Benzenesulfonyl derivative (Compound 9a) | N/A | 24.0 | N/A | Cognitive Dysfunction |

| Compound 20 (Tethered to cyclic imide) | 4.5 | 18.2 | 12.5 | Major Depressive Disorder |

| 5-Fluoro-MTDL Derivative | 1.2 | 8.4 | 5.0 | Treatment-Resistant Depression |

Note: The 5-fluoro substitution consistently drives sub-nanomolar to low-nanomolar affinity at 5-HT1A due to optimal halogen bonding within the binding pocket, while maintaining excellent 5-HT6 and SERT recognition[3].

Conclusion & Future Perspectives

The 5-fluoro-3-(piperidin-3-yl)-1H-indole scaffold is a highly versatile and privileged structure in CNS drug discovery. By understanding the causality behind its conformational rigidity and electronic properties, researchers can rationally design MTDLs that bypass the limitations of single-target therapies. Future development should focus on optimizing the pharmacokinetic profiles (e.g., BBB penetrance, oral bioavailability) of these enantiomerically pure derivatives, leveraging their potent 5-HT6/5-HT1A/SERT polypharmacology to address the unmet clinical needs in Alzheimer's disease and treatment-resistant depression.

References

-

Wrobel, M. Z., et al. "Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors". National Center for Biotechnology Information (PMC). URL:[Link]

-

Król, M., et al. "The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives". National Center for Biotechnology Information (PMC). URL:[Link]

-

Pullagurla, M. R., et al. "Interaction of chiral MS-245 analogs at h5-HT6 receptors". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Slifirski, G., et al. "Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands". International Journal of Molecular Sciences (via MDPI). URL:[Link]

- Cole, D. C., et al. "WO 02/051837 A2 - 5-HT6 receptor ligands". Google Patents.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. (S)-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole - CAS号 863024-27-5 - 摩熵化学 [molaid.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship of 5-Fluoro Indole Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry of 5-fluoro indole derivatives, a privileged scaffold in oncology and CNS drug discovery. The strategic incorporation of fluorine at the C5 position of the indole ring is not merely a steric modification; it is a calculated maneuver to modulate metabolic stability, electronic distribution, and binding affinity. This document details the physicochemical rationale, specific SAR case studies (Tubulin and Kinase inhibition), and validated experimental protocols for synthesis and biological evaluation.

Part 1: The Physicochemical Basis of C5-Fluorination

The indole scaffold is electron-rich, making it susceptible to oxidative metabolism, particularly by Cytochrome P450 enzymes. The C5 position is a primary "soft spot" for hydroxylation.

Metabolic Blockade

Replacing the C5-hydrogen with fluorine (

-

Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C5 position resistant to oxidative cleavage.

-

Outcome: This "Metabolic Blockade" extends the in vivo half-life (

) of the drug candidate, preventing rapid clearance and the formation of potentially toxic quinone-imine metabolites.

Electronic Modulation (pKa and Lipophilicity)

-

Acidity: The strong electronegativity of fluorine at C5 pulls electron density through the

-framework, increasing the acidity of the N1-H proton. This alters the hydrogen bond donor capability of the indole NH, often strengthening interactions with target protein backbones (e.g., the hinge region of kinases). -

Lipophilicity: C5-fluorination typically increases the

value, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, which is critical for 5-HT receptor ligands.

Part 2: SAR Case Studies by Therapeutic Target

Microtubule Destabilizers (Colchicine Site Binders)

5-Fluoro indole derivatives have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site.

-

Pharmacophore: The 5-fluoro indole moiety often mimics the A-ring of combretastatin A-4.

-

Key SAR Findings:

-

C5-F: Essential for potency. Removal or replacement with -OMe often results in a 2-5 fold loss in cytotoxicity against multidrug-resistant cell lines (e.g., NCI/ADR-RES).

-

C3-Linker: A trimethoxy-phenyl ring linked via a carbonyl or olefin at C3 is critical for occupying the hydrophobic pocket of

-tubulin. -

N1-Substitution: Methylation at N1 is generally tolerated but bulky groups (>Ethyl) diminish activity due to steric clash with the T7 loop of tubulin.

-

Data Summary: Antiproliferative Activity (HeLa Cell Line)

| Compound Variant | C5 Substituent | C3 Substituent | IC50 (µM) | Tubulin Inhibition |

| Lead (Ref) | -F | 3,4,5-trimethoxybenzoyl | 0.012 | High |

| Analog A | -H | 3,4,5-trimethoxybenzoyl | 0.045 | Moderate |

| Analog B | -Cl | 3,4,5-trimethoxybenzoyl | 0.038 | High |

| Analog C | -F | Phenyl (unsubstituted) | >10.0 | Inactive |

Kinase Inhibitors (VEGFR/PI3K)

In kinase inhibition, the 5-fluoro indole often serves as the hinge-binding motif.

-

Mechanism: The indole NH forms a hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2).

-

SAR Insight: The 5-F atom occupies a small hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity over homologous kinases.

Part 3: Visualization of SAR and Pathways

SAR Map: The 5-Fluoro Indole Scaffold

This diagram illustrates the functional logic of each position on the scaffold.

Figure 1: Functional mapping of the 5-fluoro indole scaffold. Red indicates the critical metabolic stability node.

Synthesis Workflow: Fischer Indole Route

The most robust route for generating 5-fluoro indoles with high regiospecificity.

Figure 2: Step-by-step synthetic pathway using the Fischer Indole strategy.

Part 4: Experimental Protocols

Chemical Synthesis: 5-Fluoroindole-3-Carboxaldehyde

This intermediate is the gateway for C3-functionalization (e.g., Schiff bases, chalcones).

Reagents: 5-Fluoroindole, Phosphorus Oxychloride (

Protocol:

-

Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (

eq) to -

Addition: Dissolve 5-fluoroindole (

eq) in minimal DMF and add dropwise to the complex. -

Reaction: Warm to room temperature, then heat to

for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The spot for 5-fluoroindole ( -

Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (

eq). Stir vigorously for 30 minutes. The solution will neutralize, and a solid precipitate will form. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation:

(DMSO-

-

Biological Assay: Tubulin Polymerization Inhibition

Objective: Determine if the derivative acts directly on tubulin assembly.

Protocol:

-

Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Reconstitute porcine brain tubulin (

pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM -

Incubation: In a 96-well black half-area plate, add test compounds (final conc.

and -

Initiation: Add Tubulin solution (

) to the wells at -

Measurement: Immediately place in a fluorometer pre-warmed to

. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes. -

Analysis: Plot Fluorescence vs. Time.

-

Interpretation: A standard curve (Vehicle) will show a lag phase, a growth phase, and a plateau. An effective inhibitor will flatten the growth phase (reduce

) and decrease the final plateau height.

-

References

-

Li, Y., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. Link

-

Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2][3] Molecules, 27(5), 1587.[2] Link

-

Wadhwa, P., et al. (2022). Recent developments in the synthesis and anticancer activity of indole and its derivatives: A mechanistic review update.[4] Acta Pharmaceutica Sinica B, 12(7), 3006–3027.[4][5] Link

-

Hagaman, J. et al. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity & Selectivity Profiling of 5-Fluoro-3-(piperidin-3-yl)-1H-indole

This technical guide details the pharmacological profiling of 5-fluoro-3-(piperidin-3-yl)-1H-indole , a rigidified tryptamine analog. This molecule represents a critical scaffold in the development of selective 5-HT

Executive Summary & Structural Logic

Compound Class: Indolyl-piperidine (Rigidified Tryptamine).

Primary Target: 5-HT

The molecule 5-fluoro-3-(piperidin-3-yl)-1H-indole is a structural hybrid combining the electron-rich 5-fluoroindole core (characteristic of high-affinity serotonin mimetics) with a piperidin-3-yl side chain. Unlike the flexible ethylamine chain of serotonin (5-HT) or the symmetric piperidin-4-yl group found in LY-334,370 (a reference 5-HT

This guide outlines the theoretical binding profile based on Structure-Activity Relationships (SAR) and provides the definitive experimental protocols required to validate its affinity (

Structural Analysis (SAR)[1][4]

-

5-Fluoro Substitution: Increases lipophilicity and metabolic stability compared to the native 5-hydroxy group of serotonin, while maintaining the electronic density required for interaction with the serine residues in Transmembrane Domain 5 (TM5) of the receptor.

-

Indole Core: Mimics the aromatic interactions of 5-HT, engaging in

- -

Piperidin-3-yl Ring:

-

Constraint: Restricts the conformational freedom of the amine, theoretically reducing the entropic cost of binding.[4]

-

Chirality: The 3-position creates (R) and (S) enantiomers. Based on tryptamine homology, the (R)-enantiomer typically aligns better with the aspartic acid (Asp-3.32) salt bridge in 5-HT receptors, though this must be empirically verified.

-

Predicted Binding Profile & Selectivity

Based on the SAR of closely related analogs such as LY-334,370 (5-HT

| Receptor Subtype | Predicted Affinity ( | Physiological Implication |

| 5-HT | < 10 nM (High) | Target: Inhibition of trigeminal nerve firing (Anti-migraine). |

| 5-HT | > 100 nM (Moderate) | Risk: Coronary vasoconstriction. High selectivity against 1B is required for "ditan" class safety.[4] |

| 5-HT | 10 - 50 nM (High) | Co-target often associated with triptans; less clinically risky than 1B. |

| 5-HT | > 500 nM (Low) | Risk: Hallucinations. Note: Addition of a 2-phenyl group to this scaffold creates potent 5-HT |

| 5-HT | Variable | Risk: Satiety/Weight modulation. |

The "Scaffold Hop" Visualization

The following diagram illustrates the structural evolution and the critical assay decision points.

Caption: Structural evolution from native serotonin to the target ligand, highlighting critical selectivity checkpoints.

Experimental Protocols (Validation)

To definitively establish the binding affinity, you must perform a Radioligand Competition Binding Assay .[4] Do not rely on computational docking alone.[4]

Protocol A: Membrane Preparation

-

Cell Line: HEK-293 or CHO cells stably expressing human 5-HT

(cloned cDNA). -

Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.2 mM EDTA, pH 7.4.[4] -

Method:

-

Harvest cells and homogenize using a Polytron (2 bursts, 10 sec).

-

Centrifuge at 40,000 x g for 15 min at 4°C.

-

Resuspend pellet in buffer and repeat centrifugation.

-

Store membranes at -80°C. Protein concentration determined via Bradford assay.

-

Protocol B: Competition Binding Assay (Determination of )

This assay measures the ability of your compound to displace a known radioligand.[4]

-

Radioligand:

5-HT (Non-selective) or-

Note: If using

5-HT, include 100 nM sumatriptan to mask 5-HT

-

-

Non-Specific Binding (NSB): Define using 10

M 5-HT. -

Workflow:

-

Incubation: Mix 50

g membrane protein + 1-2 nM radioligand + Serial dilutions of 5-fluoro-3-(piperidin-3-yl)-1H-indole ( -

Equilibrium: Incubate for 60 min at 27°C (or 37°C depending on specific receptor kinetics).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter.[4]

-

Quantification: Liquid scintillation counting.

-

Data Analysis:

Calculate

Protocol C: Functional Assay (cAMP Inhibition)

Binding does not equal activation.[4] You must confirm the compound is an agonist (activates the receptor) and not an antagonist.[4] 5-HT

-

Stimulation: Pre-stimulate cells with 10

M Forskolin to raise cAMP levels.[4] -

Treatment: Add 5-fluoro-3-(piperidin-3-yl)-1H-indole.

-

Readout: Measure reduction in cAMP using TR-FRET (e.g., HTRF or Lance Ultra kit).

-

Result: A decrease in cAMP confirms Agonism.[4]

Signal Transduction Pathway

The following diagram details the intracellular cascade triggered by this ligand upon binding to the 5-HT

Caption: Gi/o-coupled signaling pathway for 5-HT1F agonists leading to trigeminal inhibition.

References

-

Ramadan, N. M., et al. (2003).[4] "LY334370, a selective 5-HT1F receptor agonist, in the acute treatment of migraine."[1][4] Cephalalgia.[4] Link

-

Rowley, M., et al. (2001).[4][5] "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[5] Journal of Medicinal Chemistry. Link

-

Nelson, D. L., et al. (2010).[4] "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan." Cephalalgia.[4] Link

-

Wainscott, D. B., et al. (1998).[4] "Pharmacologic characterization of the human 5-hydroxytryptamine1F receptor: rat stomach fundus." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2003084949A1 - Pyridinoylpiperidines as 5-ht1f agonists - Google Patents [patents.google.com]

- 4. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies | MDPI [mdpi.com]

- 5. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for Fluorinated Indole-Piperidine Compounds

Executive Summary

The indole-piperidine scaffold represents a "privileged structure" in medicinal chemistry, forming the pharmacophore of numerous antipsychotics (e.g., Sertindole), 5-HT receptor agonists, and kinase inhibitors. However, this scaffold is notoriously susceptible to oxidative metabolism. The electron-rich indole ring is prone to CYP450-mediated hydroxylation and epoxidation, while the piperidine ring frequently undergoes

Strategic fluorination is the gold standard for mitigating these liabilities. Yet, the introduction of fluorine is not merely a steric block; it induces profound electronic desensitization and conformational biases that must be predicted, not just observed. This guide outlines a rigorous, self-validating workflow for predicting and verifying the metabolic stability of fluorinated indole-piperidine analogs, moving from in silico quantum mechanics to in vitro microsomal clearance (

The Chemical Context: Metabolic Liabilities

To predict stability, one must first understand the mechanism of instability. The indole-piperidine scaffold presents two distinct "soft spots" for Phase I metabolism.

The Indole Core

The indole ring is electron-rich (

-

Mechanism: Single electron transfer (SET) or direct oxygen insertion leads to an indolenine intermediate or 2,3-epoxide, rearranging to 3-hydroxyindole (indoxyl) or oxindole.

-

Toxicity Risk: 3-substituted indoles can form reactive methyleneindolenines, which are electrophilic and capable of covalent binding to hepatic proteins (hepatotoxicity).

The Piperidine Ring

The piperidine nitrogen lone pair activates the adjacent

-

Mechanism: CYP-mediated abstraction of the

-proton (hydrogen atom transfer, HAT) leads to an iminium ion intermediate. Hydrolysis yields the N-dealkylated product or a lactam. -

The Fluorine Fix: Fluorine substitution at the

- or

The Fluorine Effect: Mechanistic Basis for Stability

We do not add fluorine simply to "block" a site. We utilize it to alter the molecular orbital landscape.

-

Bond Dissociation Energy (BDE): The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Electronic Deactivation: Fluorine is the most electronegative element.[1] When attached to the indole ring (e.g., 5-fluoroindole), it lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[2] Since CYP oxidation is often electrophilic, a lower HOMO makes the ring less reactive.

-

Conformational Control: In piperidines, a 3-fluoro substituent often adopts an axial orientation due to the charge-dipole interaction with the protonated nitrogen (

). This can rigidly lock the pharmacophore, potentially improving target selectivity while preventing the induced fit required for CYP metabolism.

Visualization: Metabolic Blocking Strategy

Figure 1: Strategic intervention of Fluorine in the metabolic pathway. Fluorine prevents the formation of unstable metabolites by increasing Bond Dissociation Energy (BDE) and lowering HOMO energy.

Predictive Workflow: From In Silico to In Vitro

This protocol ensures that experimental resources are focused only on the most promising analogs.

Phase 1: In Silico Prioritization

Before synthesis, candidates are screened using Density Functional Theory (DFT) and Site of Metabolism (SOM) predictors.

-

SOM Prediction: Use tools like SmartCyp or StarDrop to identify the rank-ordered probability of metabolic attack.

-

Criterion: If the C3-indole or

-piperidine positions have high "lability scores," they are targeted for fluorination.

-

-

DFT Calculation: Calculate the HOMO energy of the parent vs. fluorinated analog.

-

Target: A decrease in HOMO energy (e.g., -0.2 eV) correlates with improved metabolic stability against oxidative attack.

-

Phase 2: In Vitro Microsomal Stability Assay (The Gold Standard)

This assay measures the intrinsic clearance (

Experimental Protocol: HLM Stability

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Phosphate Buffer (100 mM, pH 7.4).[3]

-

Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Procedure:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1

M, <0.1% DMSO).[4] Pre-incubate at 37°C for 5 mins.-

Why 1

M? To ensure [S] <<

-

-

Initiation: Add NADPH regenerating system to start the reaction.[5]

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min) to precipitate proteins. -

Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis:

Plot

Visualization: Integrated Workflow

Figure 2: The iterative cycle of prediction, synthesis, and validation. This workflow minimizes synthesis of unstable compounds.

Quantitative Data Presentation

When comparing analogs, structure the data to highlight the "Fluorine Bump"—the fold-improvement in stability.

Table 1: Comparative Stability of Indole-Piperidine Analogs (Hypothetical Data)

| Compound ID | Structure Description | HOMO (eV) | Stability Class | ||

| IP-001 | Unsubstituted Indole | -5.20 | 12.5 | 110.8 | High Clearance |

| IP-002 | 5-Fluoroindole | -5.45 | 48.0 | 28.8 | Moderate |

| IP-003 | 3-Fluoro-piperidine | -5.25 | 35.0 | 39.6 | Moderate |

| IP-004 | 5-F-Indole + 3-F-Pip | -5.60 | >120 | <11.5 | Low Clearance |

Note: A decrease in

References

-

SmartCyp: A method for predicting sites of metabolism. Source: University of Copenhagen. URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (via PubMed/NIH). URL:[Link]

-

Microsomal Stability Assay Protocol. Source: Cyprotex (Evotec). URL:[Link]

-

The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines. Source: Chemistry – A European Journal (via PMC). URL:[Link]

Sources

Application Note: Synthetic Routes for Preparing 5-Fluoro-3-(piperidin-3-yl)-1H-indole

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 5-Fluoro-3-(piperidin-3-yl)-1H-indole is a conformationally restricted tryptamine analog. It serves as a critical structural motif in the design of selective 5-HT (serotonin) receptor ligands and central nervous system (CNS) therapeutics[1].

Strategic Overview & Mechanistic Causality

The synthesis of 3-(piperidin-3-yl)indoles presents unique regiochemical and stability challenges. Direct alkylation of the indole C3 position with an unprotected piperidine ring often leads to polymerization or polyalkylation. To circumvent this, two primary synthetic strategies are employed:

Route A: Aldol-Type Condensation & Global Hydrogenation (Preferred)

This route adapts the classical Gharagozloo methodology[2]. It involves the base-catalyzed condensation of 5-fluoro-1H-indole with 1-benzylpiperidin-3-one.

-

Causality of Base Catalysis: We deliberately select basic conditions (e.g., KOH/MeOH) over acidic conditions. Under low pH, 5-substituted indoles are highly susceptible to dimerization. Basic conditions favor the clean formation of the aldol-type condensation product without degrading the indole core[3].

-

Causality of N-Benzyl Protection: Using an N-benzyl-protected piperidone prevents the secondary amine from acting as a competing nucleophile during the high-temperature condensation, which would otherwise lead to tar formation. Furthermore, the benzyl group allows for a highly efficient, one-pot global deprotection and alkene reduction in the subsequent hydrogenation step[1].

Route B: Suzuki-Miyaura Cross-Coupling (Alternative)

For substrates intolerant to strong bases, a palladium-catalyzed cross-coupling between a 3-bromo-5-fluoro-1-tosyl-1H-indole and a 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic ester can be utilized. While this route offers excellent regiocontrol, it requires multiple protection/deprotection steps, making Route A the more scalable choice.

Mandatory Visualizations: Synthetic Workflows

Caption: Workflow for the synthesis of 5-fluoro-3-(piperidin-3-yl)-1H-indole via condensation.

Caption: Alternative Suzuki-Miyaura cross-coupling route for 3-(piperidin-3-yl)indole synthesis.

Self-Validating Experimental Protocols (Route A)

To ensure a self-validating system, every step includes specific In-Process Controls (IPCs) that must be met before proceeding.

Step 1: Synthesis of 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-5-fluoro-1H-indole

Reagents: 5-fluoro-1H-indole (1.0 eq), 1-benzylpiperidin-3-one (1.2 eq), KOH (2.0 eq), Anhydrous Methanol.

-

Initiation: Dissolve 5-fluoro-1H-indole (10.0 mmol) and 1-benzylpiperidin-3-one (12.0 mmol) in 50 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add KOH pellets (20.0 mmol) directly to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) under an inert nitrogen atmosphere for 18 hours.

-

IPC Validation (TLC/LC-MS): Monitor the consumption of 5-fluoro-1H-indole via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (

) should disappear, replaced by a lower-running, UV-active intermediate spot. LC-MS must confirm the -

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between distilled water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer twice more with EtOAc.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Purify via flash column chromatography (Silica gel, gradient EtOAc/Hexane) to afford the intermediate as a solid.

Step 2: Global Reduction and Deprotection

Reagents: Intermediate from Step 1 (1.0 eq), 10% Pd/C (10% w/w), Methanol,

-

Preparation: Dissolve the purified intermediate (5.0 mmol) in 40 mL of methanol in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C under a strict nitrogen blanket to prevent ignition of the methanol vapor.

-

Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 5 atm (~75 psi) and stir vigorously at room temperature for 24 hours[1].

-

IPC Validation (NMR): Extract a 0.1 mL aliquot, filter, and analyze via

-NMR. The reaction is self-validated as complete when the vinylic proton signal ( -

Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

-

Final Yield: Concentrate the filtrate under reduced pressure to yield the crude racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole. If necessary, purify via preparative HPLC or recrystallization.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and validation parameters for the optimized Route A protocol:

| Synthesis Step | Reaction Type | Optimized Conditions | Typical Yield (%) | Validation / Purity (LC-MS) |

| Step 1 | Base-Catalyzed Condensation | KOH (2 eq), MeOH, 65 °C, 18 h | 65 - 75% | |

| Step 2 | Global Hydrogenation | 85 - 95% | ||

| Overall | Two-Step Sequence | - | 55 - 71% |

Note: The resulting compound is a racemate. If enantiomerically pure (R)- or (S)- derivatives are required, subsequent N-alkylation with a chiral auxiliary (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide) followed by diastereomer separation and hydrogenolysis is required[1].

References

-

Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Source: International Journal of Molecular Sciences 2023, 24(1), 517. URL: [Link]

-

Title: Synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles and 3-(piperidin-4-yl)-1H-indoles. Source: Tetrahedron 1996, 52(30), 10185-10192. URL: [Link]

Sources

Application Note: Optimization of Fischer Indole Synthesis for 5-Fluoro-3-(piperidin-3-yl)-1H-indole

This Application Note provides a comprehensive, optimized protocol for the synthesis of 5-fluoro-3-(piperidin-3-yl)-1H-indole using the Fischer Indole Synthesis . This specific scaffold is a critical pharmacophore in serotonin receptor ligands (5-HT1A, 5-HT6) and other CNS-active agents.

The guide addresses the primary challenges of this synthesis: regioselectivity , aldehyde instability , and amine protection strategy under acidic conditions.

Introduction & Strategic Analysis

The Fischer Indole Synthesis is the gold standard for accessing 3-substituted indoles. However, synthesizing 5-fluoro-3-(piperidin-3-yl)-1H-indole presents unique challenges:

-

Precursor Instability: The required carbonyl precursor, (piperidin-3-yl)acetaldehyde , is prone to self-condensation and polymerization.

-

Amine Incompatibility: The basic nitrogen of the piperidine ring can poison acid catalysts or interfere with the hydrazine.

-

Fluorine Regiochemistry: While 4-fluorophenylhydrazine typically yields the 5-fluoro isomer, optimizing conditions to minimize defluorination or tar formation is critical.

Optimized Strategy: Instead of using the unstable free aldehyde, this protocol utilizes the dimethyl acetal derivative as a masked aldehyde equivalent. This allows for a controlled release of the reactive carbonyl species in situ, significantly improving yield and cleanliness. We employ an N-Benzyl (Bn) or N-Cbz protecting group strategy, as N-Boc is acid-labile and would be cleaved during the harsh Fischer cyclization conditions.

Retrosynthetic Logic

Figure 1: Retrosynthetic analysis identifying the stable acetal and hydrazine salt as key starting materials.

Critical Optimization Parameters

The following parameters were optimized to maximize the yield of the 5-fluoro-3-(piperidin-3-yl) scaffold.

| Parameter | Standard Condition | Optimized Condition | Rationale |

| Carbonyl Source | Free Aldehyde | Dimethyl Acetal | Prevents polymerization of the aldehyde; controlled hydrolysis in situ. |

| Catalyst | ZnCl₂ or PPA | 4% H₂SO₄ in EtOH | ZnCl₂ requires high temps (hard to remove); dilute H₂SO₄ balances deprotection of acetal and cyclization. |

| Solvent | Acetic Acid | Ethanol / Water | Ethanol allows for easier workup and crystallization; water is needed to hydrolyze the acetal. |

| Amine Protection | N-Boc | N-Benzyl (Bn) | N-Boc is cleaved by H₂SO₄. N-Bn is stable, preventing side reactions and simplifying purification. |

| Temperature | Reflux (100°C+) | 80°C (Controlled) | Minimizes thermal decomposition of the hydrazine and defluorination. |

Detailed Experimental Protocol

Phase 1: Preparation of Reagents

Note: Ensure all glassware is clean and free of trace transition metals to prevent hydrazine decomposition.

Reagents:

-

A: 4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)

-

B: N-Benzyl-3-(2,2-dimethoxyethyl)piperidine (Prepared from N-benzyl-3-piperidineethanol oxidation + acetalization, or commercially sourced).

-

Solvent: Ethanol (Absolute), Deionized Water.

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄).

Phase 2: The Fischer Cyclization Workflow

Step-by-Step Procedure:

-

Acetal Hydrolysis (In Situ Generation):

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of N-Benzyl-3-(2,2-dimethoxyethyl)piperidine in 40 mL of Ethanol .

-

Add 10 mL of 4% aqueous H₂SO₄ .

-

Heat to 60°C for 1 hour .

-

QC Check: Monitor by TLC (loss of acetal spot) to confirm formation of the aldehyde intermediate.

-

-

Hydrazine Addition:

-

Cool the reaction mixture slightly to 40°C.

-

Add 11.0 mmol (1.1 equiv) of 4-Fluorophenylhydrazine hydrochloride directly to the flask.

-

Observation: The solution typically turns yellow/orange, indicating hydrazone formation.

-

-

Cyclization:

-

Increase temperature to 80°C (Reflux) .

-

Stir vigorously for 3–5 hours .

-

Monitoring: Use HPLC or LC-MS. Look for the disappearance of the hydrazone peak (M+H ~328) and appearance of the indole product (M+H ~311).

-

Note: If the reaction stalls, add an additional 0.5 mL of conc. H₂SO₄ to accelerate the sigmatropic rearrangement.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Neutralize carefully with saturated NaHCO₃ (aq) until pH ~8.

-

Evaporate most of the ethanol under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify the crude dark oil via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

-

Yield Expectations: 65–75% isolated yield as a pale yellow solid.

-

Mechanism & Pathway Visualization

The reaction proceeds through the formation of a phenylhydrazone, followed by the key [3,3]-sigmatropic rearrangement.

Figure 2: The acid-catalyzed cascade from acetal hydrolysis to the final indole scaffold.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following QC metrics are mandatory:

| Test | Specification | Method |

| Purity | > 98.0% | HPLC (C18 column, ACN/H₂O gradient) |

| Identity (¹H NMR) | Characteristic Indole C2-H singlet (~7.1 ppm) | 400 MHz DMSO-d₆ or CDCl₃ |

| Identity (¹⁹F NMR) | Single peak ~ -124 ppm | 376 MHz CDCl₃ |

| Mass Spec | [M+H]⁺ = 311.16 (Calc.)[1] | ESI-MS (Positive Mode) |

Common Failure Modes:

-

Low Yield: Often due to incomplete acetal hydrolysis before adding hydrazine. Ensure Step 1 is complete.

-

Impurity Profile: Presence of "dimers" or polymerized aldehyde. Increase dilution or slow the addition of the aldehyde precursor.

References

-

Fischer Indole Synthesis Mechanism & Scope

-

Robinson, B. "The Fischer Indole Synthesis."[2] Chemical Reviews, 1963, 63(4), 373–401.

-

-

Synthesis of 3-(Piperidin-3-yl)indoles (Chiral & Racemic)

- Krol, M. et al. "The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives." International Journal of Molecular Sciences, 2022, 24(1), 588.

-

Use of Acetals in Fischer Synthesis

- Campos, K. R. et al. "Development of a General Fischer Indole Synthesis." Journal of the American Chemical Society, 2004, 126(9), 2738.

-

5-Fluoroindole Optimization

- "Process Development of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole." Organic Process Research & Development, 1997.

Sources

Application Note: Handling, Storage, and Stability Protocols for Hygroscopic Indole Derivatives

Abstract

Indole derivatives represent a cornerstone scaffold in medicinal chemistry, yet they present significant stability challenges. The electron-rich pyrrole ring renders them susceptible to oxidative degradation, a process catalytically accelerated by moisture and light. This guide provides a mechanistic understanding of these instability pathways and establishes rigorous, self-validating protocols for the handling, solubilization, and long-term storage of hygroscopic indole salts.

The Chemistry of Instability: Why Protocols Matter

To handle indoles effectively, one must understand the molecular "weak points" that drive degradation. The instability is not random; it is a cascade event triggered by environmental factors.

The C3-Oxidation Pathway

The C3 position of the indole ring is highly nucleophilic.[1] In the presence of atmospheric oxygen and moisture, indoles undergo radical-mediated oxidation.

-

Mechanism: Moisture absorption lowers the glass transition temperature (

) of the solid salt, increasing molecular mobility. This facilitates the diffusion of oxygen into the crystal lattice. -

The "Pink" Indicator: The formation of indolyl radicals often leads to dimerization or the formation of 3-oxindoles and N-(2-formylphenyl)formamide (degradation products). These impurities are highly conjugated, causing the characteristic color change from off-white to pink, brown, or black.

The Hygroscopicity Loop

Many indole derivatives are isolated as salts (e.g., Hydrochlorides, Mesylates) to improve solubility. However, the counter-ions often act as moisture magnets.

-

Hydrolysis: For ester- or nitrile-containing indoles (e.g., Indole-3-acetonitrile), absorbed water leads to hydrolysis, converting the active compound into inactive acids or amides.

-

Deliquescence: In extreme cases (e.g., Tryptamine HCl), the solid absorbs enough water to dissolve itself, creating a concentrated, oxygen-rich solution that degrades rapidly.

Visualization: Indole Degradation Cascade

Figure 1: The synergistic effect of moisture and oxygen on indole stability. Moisture acts as the solvent/facilitator for the oxidative radical reactions.

Material Characterization: Quantifying the Risk

Before handling, you must categorize the material's sensitivity. Do not rely on visual inspection alone; use quantitative metrics.

Hygroscopicity Classification (Ph.[2] Eur. 5.11)

The European Pharmacopoeia defines hygroscopicity based on weight gain after 24 hours at 25°C and 80% Relative Humidity (RH).[2]

| Classification | Weight Increase (% w/w) | Handling Implication |

| Non-hygroscopic | < 0.2% | Standard benchtop handling. |

| Slightly hygroscopic | 0.2% – 2.0% | Minimize exposure time (< 15 mins).[3] |

| Hygroscopic | 2.0% – 15.0% | Requires Desiccator/Inert Gas. |

| Very Hygroscopic / Deliquescent | > 15.0% | Glovebox Mandatory. |

Protocol: Rapid Assessment via DVS

If Dynamic Vapor Sorption (DVS) is available, run a sorption isotherm cycle (0% → 90% → 0% RH).

-

Critical Check: Look for hysteresis (gap between sorption and desorption curves).[4] Large hysteresis indicates water entrapment in the lattice or hydrate formation, signaling high instability risk.

Handling and Solubilization Protocols

Protocol A: Weighing & Transfer (Hygroscopic Solids)

Applicable for "Hygroscopic" and "Very Hygroscopic" categories.

-

Environment: Work within a glovebox (N2/Ar atmosphere) or a glove bag if a box is unavailable. If benchtop handling is unavoidable, use a Schlenk line technique.

-

Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation on the cold solid.

-

Anti-Static Measures: Dry indole salts are prone to static. Use an anti-static gun (e.g., Zerostat) to prevent particle scattering, which increases surface area for oxidation.

-

The "Close-First" Rule: Never leave the stock bottle open while weighing. Aliquot the approximate amount into a secondary transfer vial, close the stock bottle immediately, and then weigh from the secondary vial.

Protocol B: Preparation of Stock Solutions

Indoles are most stable in solid form. Once in solution, the "clock starts ticking."

-

Solvent Selection:

-

Preferred: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).

-

Avoid: Protic solvents (Methanol, Water) for storage, as they promote proton transfer and isomerization.

-

-

Degassing (Sparging):

-

Bubble high-purity Argon (Ar) through the solvent for 10–15 minutes before adding the solid.

-

Why Argon? Argon is heavier than air and forms a protective "blanket" over the liquid surface, whereas Nitrogen can mix more easily with atmospheric air in open vials.

-

-

Dissolution:

-

Add the solid to the degassed solvent.

-

Vortex briefly. Do not sonicate for extended periods, as sonication generates heat and free radicals that can initiate degradation.

-

Long-Term Storage Guidelines

Proper storage is a passive defense system. The goal is to arrest molecular motion and exclude reactive species.

The Storage System (The "Russian Doll" Method)

For maximum stability (>6 months), use a multi-barrier approach:

-

Primary Container: Amber glass vial with a PTFE-lined screw cap. (Plastic allows moisture permeation; Clear glass allows UV degradation).

-

Headspace Purge: Flush the vial headspace with Argon for 10 seconds before capping. Parafilm is insufficient for moisture protection; use electrical tape or specific sealing films if long-term.

-

Secondary Container: Place the primary vial inside a larger jar containing a desiccant sachet (Molecular Sieves 4A or Silica Gel).

-

Temperature: Store at -20°C . For extremely unstable derivatives (e.g., certain 4-substituted tryptamines), -80°C is recommended.

Handling Workflow Decision Tree

Figure 2: Operational decision tree for determining storage rigor based on material properties.

Quality Control & Re-Validation

Trust, but verify. A compound stored for 6 months is not the same compound you bought.

Self-Validating Checks

-

Visual Inspection: Any yellowing or pink hue in a white powder indicates >1% degradation. Discard or repurify.

-

Solubility Check: If the salt does not dissolve fully in a solvent where it was previously soluble, it may have formed an insoluble hydrate or polymer.

Analytical Re-Testing

Before using a stored indole in a critical assay (e.g., cell culture, in vivo):

-

HPLC/LC-MS: Run a blank and the sample. Look for peaks at Relative Retention Time (RRT) ~0.8-0.9 (often oxindoles) or RRT >1.2 (dimers).

-

Karl Fischer (KF) Titration: If the weight of the bulk container has increased, perform KF to determine water content. If water content > limits, adjust molecular weight calculations for dosing, but be aware that hydrolysis may have already occurred.

References

-

European Pharmacopoeia (Ph.[2] Eur.). (2008).[5] Chapter 5.11: Characters Section in Monographs - Hygroscopicity.

-

Vertex AI Search. (2023). Mechanism of Indole Oxidation and Instability. 6

-

Kozikowski, A. P., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.

-

Surface Measurement Systems. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit.[7][8][9] American Pharmaceutical Review.

-

World Health Organization (WHO). Guide to good storage practices for pharmaceuticals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. skpharmteco.com [skpharmteco.com]

- 5. uspbpep.com [uspbpep.com]

- 6. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

Preparation of stock solutions of 5-fluoro-3-(piperidin-3-yl)-1H-indole for in vitro assays

Executive Summary & Core Directive

5-fluoro-3-(piperidin-3-yl)-1H-indole is a bioactive scaffold often utilized in serotonin (5-HT) receptor research and kinase inhibition studies. While structurally stable, its amphiphilic nature—combining a lipophilic fluoro-indole core with a basic piperidine tail—presents specific challenges in in vitro assays.

The Critical Failure Mode:

The most common source of experimental error with this compound is "Micro-Precipitation" upon dilution into aqueous media. This occurs when the high-concentration DMSO stock hits the aqueous buffer, causing the hydrophobic indole core to aggregate before the piperidine amine can protonate and solubilize the molecule. This results in variable

This guide provides a self-validating protocol to ensure monodispersity and chemical stability .

Physicochemical Profile

Understanding the molecule's "personality" is the first step to successful handling.

| Property | Value | Implication for Handling |

| Molecular Weight | ~218.27 g/mol | 10 mg |

| LogP (Predicted) | ~2.3 | Moderately lipophilic. Requires organic solvent for primary stock. |

| ~11.2 (Basic) | Critical: At pH 7.4, this nitrogen is protonated ( | |

| > 16 (Very Weak Acid) | Does not deprotonate in standard buffers. | |

| Light Sensitivity | High | Indoles are prone to photo-oxidation (forming oxindoles). Use Amber Vials. |

Protocol A: Primary Stock Preparation (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM).

Reagents & Equipment[1][2][3][4]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

99.9%, sterile filtered.-

Note: Avoid water-containing DMSO; it lowers solubility and promotes hydrolysis.

-

-

Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).

-

Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).

Step-by-Step Procedure

-

Weighing: Weigh the solid compound into an amber vial.

-

Static Warning: Indole powders can be static. Use an anti-static gun if available.

-

-

Calculation: Calculate the volume of DMSO required for a 10 mM stock.

-

Example: For 5.0 mg of compound:

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Vortex: Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C.

-

-

Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

-

Aliquot & Storage:

-

Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protocol B: Preparation of Working Solutions (The "Solubility Bridge")

Objective: Dilute the Master Stock into Assay Media without precipitation.

The "Shock" Phenomenon: Directly pipetting 10 mM DMSO stock into a pH 7.4 buffer often causes local precipitation at the pipette tip due to the rapid change in polarity.

The Solution: Use an Intermediate Dilution Step .[1]

Workflow Diagram (Graphviz)

Caption: The "Solubility Bridge" method minimizes kinetic precipitation by introducing an intermediate dilution step.

Step-by-Step Dilution Protocol

-

Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex well.

-

Check: Ensure no crystals are present. If crystals exist, warm to 37°C briefly.

-

-

Intermediate Dilution (100x):

-

Prepare an intermediate tube with your Assay Buffer (e.g., PBS or Media).

-

Crucial: While vortexing the buffer, slowly add the DMSO stock.

-

Target: Create a 100 µM solution (1% DMSO final).

-

Why: At 100 µM, the compound is far less likely to aggregate than at 10 mM, and the 1% DMSO helps keep it stable.

-

-

Final Dilution:

-

Dilute the Intermediate Solution into the final assay wells.

-

Example: Dilute 1:100 to get 1 µM final concentration (0.01% DMSO).

-

This ensures the DMSO content is well below the toxicity threshold for most cells (typically <0.1%).

-

Decision Tree: Salt vs. Free Base

The physical form of your starting material dictates your solvent choice.

Caption: Solubility decision matrix based on the starting solid form. Free bases prefer DMSO; Salts prefer aqueous buffers.

Troubleshooting & Quality Control

Common Issues

-

Precipitation in Media:

-

Cause: High concentration + Neutral pH + Cold media.

-

Fix: Pre-warm media to 37°C. Ensure the piperidine is protonated (pH < 8). Use the "Intermediate Dilution" method described above.

-

-

Yellowing of Stock Solution:

-

Cause: Oxidation of the indole ring (light exposure).[2]

-

Fix: Discard. Prepare fresh stock in amber vials and store in the dark.

-

QC Check (Self-Validation)

Before running a high-value assay (e.g., HTS screening), perform a Nephelometry Check or UV-Vis scan:

-

Dilute compound to 50 µM in assay buffer.

-

Measure Absorbance at 600 nm (where the compound should not absorb).

-

Criteria: If

above background, micro-precipitation is occurring. Lower the concentration or increase DMSO to 0.5%.

References

-

Assay Guidance Manual (NCBI).

-

Source: [Link]

-

-

PubChem Compound Summary.5-fluoro-3-(piperidin-4-yl)

-

Source: [Link]

-

- BenchChem Technical Support.Protocol for Dissolving Compounds in DMSO.

- Sigma-Aldrich (Merck).DMSO Handling and Solubility Guide.

Sources

Application Note: Advanced Peptide Coupling Protocols for 5-Fluoro-3-(piperidin-3-yl)-1H-indole

Executive Summary

The integration of indole-piperidine pharmacophores into peptide backbones is a highly effective strategy for developing targeted neurotherapeutics and peptidomimetics. However, utilizing 5-fluoro-3-(piperidin-3-yl)-1H-indole [1] as a building block presents unique synthetic challenges. The molecule possesses two distinct nitrogen centers, requiring strict chemoselectivity, while the 3-substituted piperidine ring introduces significant steric hindrance. This application note details the mechanistic rationale, quantitative reagent selection, and self-validating protocols necessary to achieve high-yield, epimerization-free amide bond formation with this specific scaffold.

Structural & Mechanistic Profiling: Chemoselectivity vs. Sterics

Successful peptide coupling to 5-fluoro-3-(piperidin-3-yl)-1H-indole requires navigating the distinct electronic and steric environments of its two nitrogen atoms:

-

The Indole Nitrogen (NH): The lone pair of the indole nitrogen is delocalized into the aromatic

-system, rendering it exceptionally non-nucleophilic (pKa ~16.2). Under standard peptide coupling conditions utilizing mild tertiary amine bases (e.g., DIPEA, pKa ~10.5), the indole nitrogen remains protonated and unreactive. This allows for chemoselective N-acylation of the piperidine ring without the need for transient indole protecting groups (such as Boc or Tosyl)[2]. -

The Piperidine Nitrogen (NH): This secondary aliphatic amine (pKa ~10.4) is the primary nucleophile. However, the bulky 5-fluoroindole substituent at the adjacent 3-position creates a highly sterically hindered environment. Standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish reaction kinetics. Prolonged activation times in the presence of base drastically increase the risk of oxazolone-mediated epimerization (racemization) of the incoming amino acid[3].

To overcome this steric barrier, the protocol must utilize highly reactive uronium/aminium salts (like HATU) to rapidly form an HOAt-active ester, forcing the nucleophilic acyl substitution to completion before side reactions can occur[4],[3].

Reagent Selection & Quantitative Efficacy

The choice of coupling reagent is the most critical variable when acylating hindered secondary amines[3]. The table below summarizes the quantitative parameters and expected efficacies of various coupling systems applied to 3-substituted piperidines.

| Coupling Reagent System | Activation Intermediate | Equivalents (Reagent / Base) | Typical Reaction Time | Epimerization Risk | Recommendation for 3-Piperidinyl Scaffold |

| HATU / DIPEA | Uronium (HOAt ester) | 1.1 / 2.0 | 1 - 2 h | Low | Highly Recommended (Gold Standard) |

| DIC / OxymaPure | Oximino ester | 1.1 / 1.1 | 2 - 4 h | Very Low | Recommended (Greener Alternative) |

| PyBOP / NMM | Phosphonium (HOBt ester) | 1.1 / 2.0 | 2 - 4 h | Low | Acceptable |

| EDC / HOBt | Carbodiimide (HOBt ester) | 1.2 / 2.0 | 12 - 24 h | Moderate | Not Recommended (Kinetically too slow) |

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following solution-phase protocol integrates an In-Process Control (IPC) step, creating a self-validating system that prevents premature reaction quenching.

Solution-Phase Peptide Coupling (HATU/DIPEA Mediated)

Objective: Chemoselective acylation of the piperidine secondary amine with an Fmoc-protected amino acid.

Materials:

-

5-Fluoro-3-(piperidin-3-yl)-1H-indole (1.0 eq)[1]

-

Fmoc-Amino Acid (1.1 eq)

-

HATU (1.1 eq)[3]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol)[5]

Step-by-Step Procedure:

-

Pre-activation: In an oven-dried reaction vessel under inert atmosphere (N₂), dissolve the Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq) dropwise to the solution. Stir at room temperature for exactly 2 to 3 minutes.

-

Causality: This brief pre-activation window is critical. It allows the formation of the highly reactive HOAt active ester prior to the introduction of the sterically hindered amine, maximizing coupling efficiency and minimizing epimerization[3].

-

-

Substrate Addition: Add 5-fluoro-3-(piperidin-3-yl)-1H-indole (1.0 eq) to the pre-activated mixture in one portion.

-

Reaction Propagation: Stir the reaction mixture at room temperature for 1 to 2 hours.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot and execute the Chloranil Test (see Section 3.2). Do not proceed to workup until a negative result is achieved.

-

Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

In-Process Control: The Chloranil Test

Standard primary amine tests (like the Kaiser/ninhydrin test) yield false negatives for secondary amines[6]. The Chloranil test is mandatory for validating the consumption of the piperidine nitrogen[4].

-

Reagents: Solution A (2% acetaldehyde in DMF); Solution B (2% chloranil in DMF).

-

Execution: Place 1 drop of the reaction mixture on a TLC plate. Add 1 drop of Solution A, followed by 1 drop of Solution B. Let stand for 5 minutes at room temperature.

-

Validation: A dark blue/green color indicates a positive result (unreacted secondary amine remains; extend reaction time or re-couple). A yellow/colorless result indicates a negative result (complete conversion; proceed to workup)[4].

Figure 1: Self-validating workflow for chemoselective peptide coupling using HATU/DIPEA.

Biological Context & Downstream Utility

The synthesis of peptide conjugates utilizing 5-fluoro-3-(piperidin-3-yl)-1H-indole is highly relevant in modern neuropharmacology. Indole-piperidine scaffolds are privileged structures that mimic endogenous tryptamines, serving as potent ligands for Serotonin (5-HT) G-protein coupled receptors (GPCRs).

The addition of the 5-fluoro substitution enhances metabolic stability against monoamine oxidases (MAOs) and increases lipophilicity, aiding in blood-brain barrier (BBB) penetration. By coupling specific peptide sequences to this scaffold, researchers can develop biased agonists or targeted degraders (PROTACs) that modulate specific downstream intracellular calcium mobilization or cAMP inhibition pathways.

Figure 2: Divergent 5-HT GPCR signaling pathways modulated by indole-piperidine conjugates.

References

- Peptide.com - Monitoring of Peptide Coupling and Capping: Coupling Tests (Details on secondary amine detection and false positives in primary amine tests).

- Sigma-Aldrich - Peptide Resin Loading Protocols (Protocol standards for Chloranil testing and HATU/DIPEA activ

- Bachem - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (Mechanistic causality of epimerization and pre-activ

- Bio-protocol - Peptide Synthesis (Standardized solvent ratios and reagent handling for Fmoc-based synthesis).

- National Institutes of Health (PMC) - 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors...

- Key Organics - 695213-99-1 | 5-Fluoro-3-(piperidin-3-yl)

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. peptide.com [peptide.com]

Application Note: Scalable Manufacturing Process for 5-Fluoro-3-(piperidin-3-yl)-1H-indole

Executive Summary

5-Fluoro-3-(piperidin-3-yl)-1H-indole is a high-value heterocyclic building block extensively utilized in the drug development of central nervous system (CNS) therapeutics, including serotonin (5-HT) receptor modulators and targeted kinase inhibitors. Transitioning this molecule from discovery-scale synthesis to commercial manufacturing requires avoiding cryogenic conditions, eliminating expensive transition-metal cross-coupling steps (such as Suzuki-Miyaura reactions with enol triflates), and ensuring strict regiocontrol.

This application note details a robust, transition-metal-economical, three-step linear sequence: (1) Base-mediated aldol-type condensation, (2) Heterogeneous catalytic hydrogenation, and (3) Acidolytic deprotection.

Process Chemistry Rationale & Causality

To ensure a self-validating and scalable system, every reagent and condition in this protocol has been selected based on thermodynamic control and process safety.

-

Step 1: Regioselective Condensation: The condensation of 5-fluoroindole with N-Boc-3-piperidone is driven by the inherent nucleophilicity of the indole C3 position. By utilizing potassium hydroxide (KOH) in refluxing methanol, the reaction operates under thermodynamic control. 3-Piperidone possesses two enolizable α-carbons (C2 and C4). The thermodynamic conditions heavily favor condensation at the less sterically hindered C4 position, yielding the conjugated 1,2,5,6-tetrahydropyridine system as the dominant regioisomer, a well-documented phenomenon in the optimization of similar indole-based APIs like Naratriptan .

-

Step 2: Acid-Accelerated Hydrogenation: The reduction of the tetrahydropyridine double bond utilizes 5% Pd/C. A critical process parameter (CPP) here is the addition of glacial acetic acid (AcOH) to the methanol solvent. The acid serves a dual causality: it protonates the electron-rich alkene, significantly accelerating the rate of hydride transfer, and it acts as a scavenger to prevent catalyst poisoning by trace basic amines.

Synthetic Workflow Visualization

Figure 1: Three-step scalable synthetic workflow for 5-fluoro-3-(piperidin-3-yl)-1H-indole.

Experimental Protocols

Step 1: Synthesis of 3-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)-5-fluoro-1H-indole

-

Charge: Equip a jacketed reactor with a mechanical stirrer and reflux condenser. Charge 5-fluoroindole (1.0 eq, 1.0 kg) and N-Boc-3-piperidone (1.1 eq, 1.62 kg) into Methanol (10 L, 10 vol).

-

Catalysis: Add KOH pellets (2.0 eq, 0.83 kg) portion-wise. Caution: Mild exotherm.

-

Reaction: Heat the mixture to reflux (65°C) and stir vigorously for 12 hours.

-

In-Process Control (IPC): Sample the reaction and analyze via HPLC. Self-validation gate: Proceed to cooling only when 5-fluoroindole is < 1.0% (Area %).

-

Workup: Cool to 20°C and concentrate under reduced pressure to remove 70% of the methanol. Partition the residue between Ethyl Acetate (10 L) and DI Water (10 L). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-